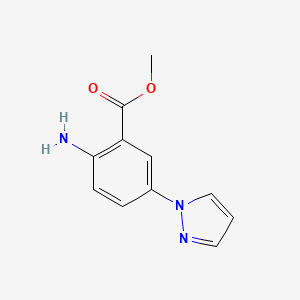

2-Amino-5-pyrazol-1-yl-benzoic acid methyl ester

Description

BenchChem offers high-quality 2-Amino-5-pyrazol-1-yl-benzoic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-pyrazol-1-yl-benzoic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-5-pyrazol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-11(15)9-7-8(3-4-10(9)12)14-6-2-5-13-14/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSPFBDGTLMUAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N2C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-5-pyrazol-1-yl-benzoic acid methyl ester (CAS No. 1219950-35-2) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its significant biological activity. The methyl ester group enhances solubility and bioavailability, making it a suitable candidate for drug development.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit potent antimicrobial properties. A study demonstrated that compounds similar to 2-Amino-5-pyrazol-1-yl-benzoic acid methyl ester showed significant inhibition against various bacterial strains, including E. coli and S. aureus. For instance, one derivative displayed an inhibition zone diameter of 24 mm against Bacillus thuringiensis, surpassing the standard antibiotic ampicillin .

2. Anti-inflammatory Effects

The compound has been shown to modulate inflammatory responses in various models. In vitro studies revealed that it can significantly reduce the release of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages . This suggests potential applications in treating inflammatory diseases.

3. Anticancer Properties

Pyrazole derivatives have been extensively studied for their anticancer effects. For example, a recent study highlighted that compounds with a similar structure inhibited the proliferation of several cancer cell lines, including breast and lung cancers . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

The biological activity of 2-Amino-5-pyrazol-1-yl-benzoic acid methyl ester may be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling pathways.

Case Studies

- Case Study on Anti-inflammatory Activity : In a study involving LPS-induced inflammation in BV-2 cells, the compound demonstrated a reduction in nitric oxide production, indicating its potential as an anti-inflammatory agent .

- Anticancer Activity Study : A recent investigation into pyrazole derivatives showed that they effectively inhibited tumor growth in vivo in mouse models, supporting their potential as anticancer therapeutics .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that derivatives of pyrazole compounds, including 2-amino-5-pyrazol-1-yl-benzoic acid methyl ester, exhibit significant antitumor properties. For instance, studies have shown that pyrazole analogs can act as selective antagonists for metabotropic glutamate receptors, which are implicated in various types of cancer . Additionally, compounds linked via a pyrazole moiety have demonstrated antitumor activity, suggesting that this compound could be a valuable scaffold for developing new anticancer agents.

Antibacterial Properties

Recent studies have highlighted the potential of pyrazole amides as antibiotic adjuvants. The optimization of these compounds has led to the identification of synergistic antibacterial agents that enhance the efficacy of existing antibiotics . The incorporation of 2-amino-5-pyrazol-1-yl-benzoic acid methyl ester into antibiotic formulations could improve treatment outcomes against resistant bacterial strains.

Bioconjugation Applications

Sequential Bioconjugation Chemistries

The compound serves as a versatile building block in bioconjugation processes, particularly in creating complex biomolecules through sequential reactions. Pyrazolone structural motifs have been utilized for ligation-mediated bioconjugations, enabling the development of multifunctional biomolecules for therapeutic applications . The ability to form stable linkages with biomolecules makes it an attractive candidate for drug delivery systems and targeted therapies.

Synthesis of Novel Compounds

Peptidomimetics Development

The rigidity provided by the pyrazole moiety allows for the synthesis of conformationally restricted peptidomimetics. These compounds can mimic natural peptides while exhibiting enhanced stability and bioavailability . The application of 2-amino-5-pyrazol-1-yl-benzoic acid methyl ester in synthesizing such peptidomimetics opens avenues for developing new therapeutics with improved pharmacokinetic profiles.

Functionalization and Derivatization

The ester functionality in this compound allows for further chemical modifications, facilitating the synthesis of more complex structures. For example, researchers have successfully reduced the ester group to alcohols and subsequently transformed them into various functionalized derivatives . This versatility is crucial for creating tailored compounds for specific biological applications.

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.